molecular formula C11H9NO2 B2871211 2-Hydroxy-1-naphthaldehyde oxime CAS No. 7470-09-9

2-Hydroxy-1-naphthaldehyde oxime

Cat. No.: B2871211
CAS No.: 7470-09-9
M. Wt: 187.19 g/mol
InChI Key: VPTYRUGUZUYAGZ-UHFFFAOYSA-N
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Description

2-Hydroxy-1-naphthaldehyde oxime is a Schiff base compound derived from naphthalene Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-1-naphthaldehyde oxime can be synthesized through the condensation reaction of 2-hydroxy-1-naphthaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in a methanol solution under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-naphthaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-naphthaldehyde oxime is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with metal ions makes it particularly valuable in the development of sensors and catalysts .

Properties

CAS No.

7470-09-9

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-(hydroxyiminomethyl)naphthalen-2-ol

InChI

InChI=1S/C11H9NO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12-14/h1-7,13-14H

InChI Key

VPTYRUGUZUYAGZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NO)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NO)O

solubility

not available

Origin of Product

United States
Customer
Q & A

Q1: What metals can 2-hydroxy-1-naphthaldoxime chelate with, and what are the applications of these complexes?

A1: 2-Hydroxy-1-naphthaldoxime acts as a chelating agent for various metal ions, including but not limited to:

  • Palladium (II): Forms a stable complex that allows for the gravimetric determination of palladium. [] This is useful in analyzing minerals and other samples containing palladium.
  • Copper (II): Similar to palladium, 2-hydroxy-1-naphthaldoxime facilitates the gravimetric determination of copper. []
  • Nickel (II): The compound enables both gravimetric [] and extraction-spectrophotometric determination of nickel. [] This provides multiple analytical approaches for nickel analysis.
  • Cobalt (II): Extraction-spectrophotometric determination of cobalt is possible using 2-hydroxy-1-naphthaldoxime. []
  • Titanium (IV): The compound serves as an analytical reagent for titanium (IV). []
  • Uranium: 2-Hydroxy-1-naphthaldoxime enables the spectrophotometric estimation of uranium. []
  • Manganese (II), Zinc (II): Along with copper and cobalt, it forms complexes with these metals that have been studied for their spectral and magnetic properties. []

Q2: How does the structure of 2-hydroxy-1-naphthaldoxime contribute to its ability to form stable complexes with metals?

A2: The molecule possesses two functional groups capable of coordinating with metal ions:

    Q3: Can 2-hydroxy-1-naphthaldoxime be used to create azo dyes, and what factors affect their stability?

    A3: Yes, 2-hydroxy-1-naphthaldoxime reacts with diazotized sulfanilic acid salt to form stable azo dyes. [] The stability constants (K) of these dyes are influenced by:

    • Temperature: Dye formation is generally favored at lower temperatures, indicating an exothermic process. []
    • pH: The optimal pH for dye formation and stability varies depending on the specific oxime used. []
    • Oxime isomer (syn or anti): Different isomers of the oxime can lead to variations in stability constant values for the resulting azo dyes. []

    Q4: What analytical techniques are commonly used to study 2-hydroxy-1-naphthaldoxime and its metal complexes?

    A4: Various analytical techniques are employed to characterize 2-hydroxy-1-naphthaldoxime and its metal complexes, including:

    • Gravimetric analysis: Used to determine the amount of a substance by measuring the mass of a precipitate. [, , , ]
    • Spectrophotometry: Relies on measuring the absorbance or transmission of light through a solution containing the analyte. [, , , , ]
    • Spectral studies: Involve examining the interaction of electromagnetic radiation with the molecule, providing information about its electronic structure and bonding. []
    • Magnetic studies: Used to investigate the magnetic properties of the metal complexes, which can provide insights into their electronic configuration and geometry. []

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